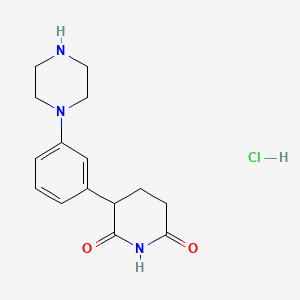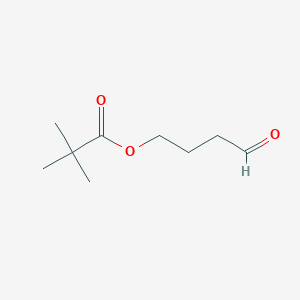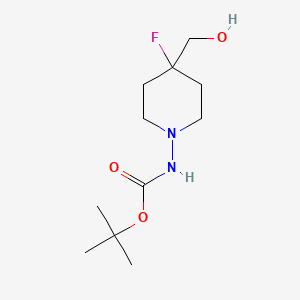
1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol is an organic compound with the molecular formula C10H16O It is a cyclohexene derivative with a hydroxyl group and a methylprop-2-en-1-yl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclohex-3-en-1-ol with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of cyclohex-3-en-1-one or cyclohex-3-en-1-al.
Reduction: Formation of 1-(2-Methylprop-2-en-1-yl)cyclohexane.
Substitution: Formation of 1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-chloride or 1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-bromide.
科学研究应用
1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
作用机制
The mechanism of action of 1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound’s hydrophobic regions can interact with lipid membranes, affecting membrane fluidity and permeability.
相似化合物的比较
Similar Compounds
2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl): Similar structure but different substitution pattern.
1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene: Similar cyclohexene core with different substituents.
Uniqueness
1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a hydroxyl group and a methylprop-2-en-1-yl substituent makes it a versatile compound for various chemical reactions and applications.
属性
CAS 编号 |
552283-63-3 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC 名称 |
1-(2-methylprop-2-enyl)cyclohex-3-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-9(2)8-10(11)6-4-3-5-7-10/h3-4,11H,1,5-8H2,2H3 |
InChI 键 |
YTCAGHFIXVRLTQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CC1(CCC=CC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]Acetamide](/img/structure/B13930593.png)

![Methyl 3-nitro-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13930614.png)
![3-[(4-(3-Methoxypyridin-4-yl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B13930615.png)



![1H-Imidazole-4-sulfonamide, N-(6-methoxy-3-pyridinyl)-1,2-dimethyl-N-[[5-(2-methylphenyl)-2-pyridinyl]methyl]-](/img/structure/B13930639.png)






